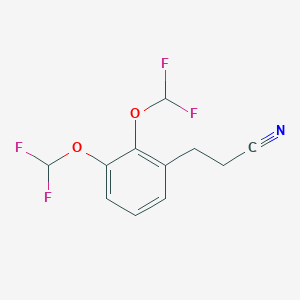

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile

Description

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is a nitrile-containing aromatic compound featuring two difluoromethoxy (–O–CF₂–H) substituents at the 2- and 3-positions of the phenyl ring, with a propanenitrile (–CH₂–CH₂–CN) side chain.

Properties

Molecular Formula |

C11H9F4NO2 |

|---|---|

Molecular Weight |

263.19 g/mol |

IUPAC Name |

3-[2,3-bis(difluoromethoxy)phenyl]propanenitrile |

InChI |

InChI=1S/C11H9F4NO2/c12-10(13)17-8-5-1-3-7(4-2-6-16)9(8)18-11(14)15/h1,3,5,10-11H,2,4H2 |

InChI Key |

SRYXQJRMSLAPIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)OC(F)F)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,3-difluoromethoxybenzene with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within a given system. The difluoromethoxy groups and the nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2,3-Bis(difluoromethoxy)phenyl)propanenitrile with structurally related phenylpropanenitrile derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups: The difluoromethoxy groups in the target compound enhance electrophilicity at the phenyl ring compared to benzyloxy (–O–CH₂–C₆H₅) or nitro (–NO₂) substituents. This could improve binding affinity in receptor-targeted applications but may reduce solubility in non-polar solvents .

- In contrast, the compact difluoromethoxy groups may allow greater conformational adaptability .

Toxicity and Environmental Impact

- The difluoromethoxy groups may mitigate this risk by stabilizing the nitrile moiety.

- Fluorinated compounds generally exhibit persistence in environmental matrices, necessitating rigorous disposal protocols .

Biological Activity

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various chemical pathways. The synthesis typically involves the reaction of difluoromethoxy-substituted phenols with appropriate nitriles under controlled conditions to yield the desired nitrile derivative. The structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent .

- Antiepileptic Properties : Some derivatives related to this compound have been evaluated for their anticonvulsant activities. For example, compounds with similar structures demonstrated effective ED50 values in animal models, indicating potential utility in treating epilepsy .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, though further research is needed to confirm these effects and elucidate the underlying mechanisms .

Anticancer Studies

A study published in 2022 investigated the cytotoxic effects of various synthesized compounds, including this compound, against glioblastoma cell lines. The results indicated significant cell death and apoptosis induced by the compound at specific concentrations. The study utilized assays such as MTT and colony formation to quantify the effects.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.0 | Induction of apoptosis via caspase activation |

| Control (Doxorubicin) | 10.0 | DNA intercalation |

Antiepileptic Activity

In a review of anticonvulsant compounds, derivatives similar to this compound were shown to have promising results in the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. The pharmacological index (PI) values indicated a favorable safety profile compared to standard antiepileptic drugs.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |

|---|---|---|---|

| Compound A | 19.7 | 350 | 17.8 |

| Compound B | 21.2 | 400 | 18.8 |

| This compound | TBD | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are still being investigated. Potential mechanisms include:

- Modulation of Cellular Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis.

- Inhibition of Specific Enzymes : Similar compounds have shown enzyme inhibition capabilities that could contribute to their anticancer and anticonvulsant activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.